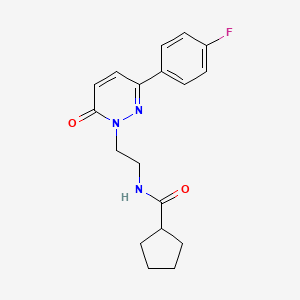

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a cyclopentanecarboxamide derivative with a pyridazine ring and a fluorophenyl group. Cyclopentanecarboxamide derivatives are known to have various biological activities, and the fluorophenyl group is often used in medicinal chemistry due to the unique properties of fluorine . The pyridazine ring is a less common heterocycle, but it is found in some pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the fluorophenyl group, and the coupling with cyclopentanecarboxamide. Unfortunately, without specific literature or patents, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclopentanecarboxamide moiety, the pyridazine ring, and the fluorophenyl group. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, which might influence its absorption and distribution in the body .Scientific Research Applications

- Phthalocyanines, including fluorinated derivatives, have been investigated for their potential in PDT. These compounds can absorb light and generate reactive oxygen species when exposed to specific wavelengths. In PDT, they are used to selectively destroy cancer cells or microbial pathogens while sparing healthy tissue .

- Fluorinated phthalocyanines exhibit excellent chemical resistance and thermal stability. They have been explored as components in optical recording materials, such as rewritable CDs and DVDs .

- Phthalocyanines, when appropriately modified, can serve as semiconductors in OFETs. Their π-conjugated structure allows for efficient charge transport, making them suitable for electronic applications .

- Fluorinated phthalocyanines have been studied for their gas-sensing properties. Their sensitivity to specific gases makes them potential candidates for detecting environmental pollutants or hazardous substances .

- Phthalocyanines, including fluorophenyl-substituted variants, have been explored as catalysts for the oxidative degradation of pollutants. Their ability to activate oxygen and promote chemical reactions makes them valuable in environmental remediation .

- Researchers have investigated phthalocyanines for use in dye-sensitized solar cells (DSSCs). These compounds can absorb sunlight and convert it into electrical energy, contributing to renewable energy technologies .

Photodynamic Therapy (PDT)

Optical Recording Materials

Semiconductors for Organic Field Effect Transistors (OFETs)

Gas Sensors

Catalysts for Oxidative Degradation of Pollutants

Solar Cells

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions would likely involve further studies to elucidate the compound’s synthesis, properties, and biological activity. This could include optimizing the synthesis process, investigating the compound’s reactivity and stability, and conducting in vitro and in vivo studies to evaluate its biological activity .

properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2/c19-15-7-5-13(6-8-15)16-9-10-17(23)22(21-16)12-11-20-18(24)14-3-1-2-4-14/h5-10,14H,1-4,11-12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJBIDCNSDCDSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2631551.png)

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631558.png)

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2631560.png)

![9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2631563.png)

![N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631566.png)

![5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2631567.png)

![N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide](/img/structure/B2631572.png)

![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B2631573.png)